Phenyl(5-phenylselenophen-2-yl)methanone
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Overview
Description
Phenyl(5-phenylselenophen-2-yl)methanone is an organic compound that belongs to the class of selenophenes, which are heterocyclic compounds containing selenium. This compound is characterized by a phenyl group attached to the 5-position of a selenophene ring, with a methanone group at the 2-position. The presence of selenium in the structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(5-phenylselenophen-2-yl)methanone typically involves the reaction of 2-bromo-1-(4-bromophenyl)ethanone with 5-bromo-2-hydroxybenzaldehyde in the presence of sodium carbonate and 4-dimethylaminopyridine (DMAP) at elevated temperatures . This reaction leads to the formation of the desired methanone derivative through a series of nucleophilic substitution and condensation reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Phenyl(5-phenylselenophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The selenium atom in the selenophene ring can be oxidized to form selenoxides or selenones.
Reduction: The carbonyl group in the methanone can be reduced to form alcohols.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Phenyl(5-phenylselenophen-2-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Phenyl(5-phenylselenophen-2-yl)methanone involves its interaction with various molecular targets. The selenium atom in the selenophene ring can form strong bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The compound’s ability to undergo redox reactions also contributes to its biological activity, as it can generate reactive oxygen species (ROS) that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
Phenyl(5-phenylselenophen-2-yl)methanone: Contains a selenophene ring with phenyl and methanone groups.
Phenyl(5-phenylthiophen-2-yl)methanone: Similar structure but with sulfur instead of selenium.
Phenyl(5-phenylfuran-2-yl)methanone: Similar structure but with oxygen instead of selenium.
Uniqueness
This compound is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium-containing compounds often exhibit higher reactivity and different biological activities, making them valuable in various research and industrial applications .
Properties
CAS No. |
61486-13-3 |
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Molecular Formula |
C17H12OSe |
Molecular Weight |
311.2 g/mol |
IUPAC Name |
phenyl-(5-phenylselenophen-2-yl)methanone |
InChI |
InChI=1S/C17H12OSe/c18-17(14-9-5-2-6-10-14)16-12-11-15(19-16)13-7-3-1-4-8-13/h1-12H |
InChI Key |
RYUMBTAPAHEEKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C([Se]2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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